N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine
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Overview
Description
N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The nitro group is introduced through nitration reactions, while the methyl and phenyl groups are added via alkylation and arylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N6O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-N-(2-methoxyphenyl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O3/c1-23(12-8-4-3-5-9-12)18-21-16(19)15(24(25)26)17(22-18)20-13-10-6-7-11-14(13)27-2/h3-11H,1-2H3,(H3,19,20,21,22) |
InChI Key |
QVZNDBUHCFMLGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N |
Origin of Product |
United States |
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